molecular formula C20H24N2O4S B2906576 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922058-07-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2906576
CAS No.: 922058-07-9
M. Wt: 388.48
InChI Key: VTYJQIBITKPEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a fused benzo-oxazepine core and a substituted aryl sulfonamide moiety. Its molecular formula is C22H26N2O4S (inferred from structural analogs), with a molecular weight of approximately 414.5 g/mol (calculated). The compound’s structure includes a 3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine ring system linked to a 2,4,6-trimethylbenzenesulfonamide group at the 7-position.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-12-8-13(2)18(14(3)9-12)27(24,25)22-15-6-7-17-16(10-15)21-19(23)20(4,5)11-26-17/h6-10,22H,11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYJQIBITKPEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring, followed by sulfonation to introduce the benzenesulfonamide group. The reaction conditions often include the use of solvents like acetone and heating to specific temperatures to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The oxazepine ring and benzenesulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The target compound ’s 2,4,6-trimethylbenzenesulfonamide group provides steric hindrance and electron-donating methyl groups, which may enhance hydrophobic interactions with protein targets while reducing oxidative metabolism .
  • Compound B ’s 5-propyl chain on the oxazepine core likely alters conformational flexibility and membrane permeability, though its 8-position sulfonamide attachment could shift binding site interactions compared to the 7-position variant .

Pharmacokinetic Considerations

  • The target compound’s lack of a propyl group (vs.
  • Compound B ’s higher molecular weight (430.6 g/mol) and alkyl chain may favor tissue penetration but could increase off-target binding risks .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?

The synthesis involves multi-step reactions starting with cyclization to form the benzo-fused oxazepine core, followed by sulfonation to introduce the trimethylbenzenesulfonamide group. Key steps include:

  • Cyclization : Precursors are reacted under controlled temperatures (60–80°C) in solvents like acetone to form the oxazepine ring .
  • Sulfonation : Sulfonyl chloride derivatives are introduced under basic conditions (e.g., pyridine) to attach the benzenesulfonamide moiety .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the product with >95% purity .
    Industrial methods may employ continuous flow reactors for scalability .

Basic: How is the molecular structure confirmed post-synthesis?

Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the oxazepine ring (δ 3.5–4.5 ppm for methylene groups) and sulfonamide protons (δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 397.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, including the boat-shaped oxazepine ring and sulfonamide geometry .

Advanced: What strategies optimize yield and purity in multi-step syntheses?

Critical optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates during sulfonation, while acetone minimizes side reactions in cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition during oxazepine formation .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) improve sulfonation efficiency by stabilizing reactive intermediates .
  • In-line Analytics : HPLC monitors reaction progress in real time, enabling rapid adjustments .

Advanced: How does the compound interact with biological targets, and what methods elucidate these mechanisms?

The compound inhibits enzymes like spleen tyrosine kinase (SYK) via:

  • Enzyme Kinetics Assays : Measures IC₅₀ values (e.g., 0.5 µM for SYK) using fluorogenic substrates .
  • Molecular Docking : Computational models predict binding to the SYK ATP-binding pocket, with key interactions at the sulfonamide group and oxazepine oxygen .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD ~ 10 nM) by monitoring real-time protein-ligand interactions .

Basic: What chemical reactions does this compound undergo, and which reagents are used?

Key reactions include:

  • Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the oxo group to a carboxylate .
  • Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group .
  • Nucleophilic Substitution : Halogenation at the sulfonamide group using PCl₅ or Br₂ .
    Reactions are solvent-dependent; e.g., DCM for substitutions, ethanol for reductions .

Advanced: How can researchers resolve discrepancies in reported biological activities?

Contradictory data (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH or ATP concentrations in kinase assays .
  • Structural Variants : Impurities or stereoisomers (e.g., racemic mixtures) altering activity .
    Solutions include:
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot) methods .
  • Chiral HPLC : Ensure enantiomeric purity >99% before testing .

Basic: What analytical techniques assess purity and stability?

  • HPLC-PDA : Quantifies impurities (<0.5%) and detects degradation products under stress conditions (e.g., heat, UV light) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .
  • Karl Fischer Titration : Measures residual moisture (<0.1%), critical for hygroscopic batches .

Advanced: How do computational methods predict 3D conformation and bioactivity?

  • Density Functional Theory (DFT) : Calculates lowest-energy conformers, highlighting the planar sulfonamide group and twisted oxazepine ring .
  • Molecular Dynamics (MD) : Simulates binding to SYK over 100 ns trajectories, revealing stable hydrogen bonds at Asn499 and Lys402 .
  • QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with kinase inhibition potency .

Basic: What solubility properties influence experimental design?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). This necessitates:

  • Vehicle Selection : DMSO for in vitro assays (≤0.1% to avoid cytotoxicity) .
  • Formulation : Nanoemulsions or cyclodextrin complexes for in vivo studies .

Advanced: How do substituent modifications affect reactivity and selectivity?

  • Methyl Groups (2,4,6-positions) : Enhance steric hindrance, reducing off-target binding .
  • Oxazepine Ring Modifications : Introducing allyl or ethyl groups (e.g., at position 5) alters ring flexibility, impacting SYK binding kinetics .
  • Sulfonamide Substituents : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, improving nucleophilic substitution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.